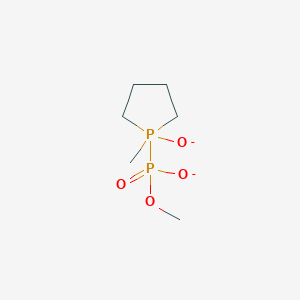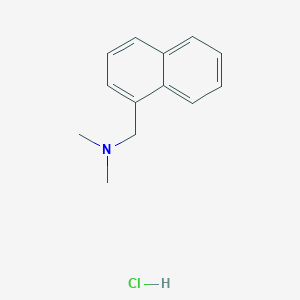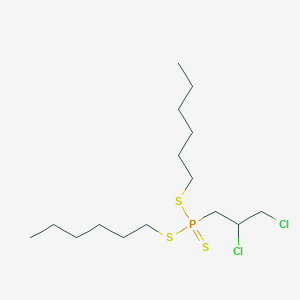
Dihexyl (2,3-dichloropropyl)phosphonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyl (2,3-dichloropropyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl (2,3-dichloropropyl)phosphonotrithioate typically involves the reaction of dihexyl phosphite with 2,3-dichloropropyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyl (2,3-dichloropropyl)phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.
Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.
Substitution: The chlorine atoms in the 2,3-dichloropropyl group can be substituted with other nucleophiles, leading to a variety of substituted phosphonotrithioates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonotrithioate oxides.
Reduction: Reduced phosphonotrithioate derivatives.
Substitution: Substituted phosphonotrithioates with various functional groups.
Applications De Recherche Scientifique
Dihexyl (2,3-dichloropropyl)phosphonotrithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihexyl (2,3-dichloropropyl)phosphonotrithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of key metabolic processes and the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate used as a flame retardant.
Tris(2-chloroethyl)phosphate: Another organophosphate flame retardant with similar applications.
Tris(1-chloropropyl)phosphate: Used in similar industrial applications as a flame retardant.
Uniqueness
Dihexyl (2,3-dichloropropyl)phosphonotrithioate is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63349-31-5 |
|---|---|
Formule moléculaire |
C15H31Cl2PS3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2,3-dichloropropyl-bis(hexylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H31Cl2PS3/c1-3-5-7-9-11-20-18(19,14-15(17)13-16)21-12-10-8-6-4-2/h15H,3-14H2,1-2H3 |
Clé InChI |
DMYABWRWNRGFHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSP(=S)(CC(CCl)Cl)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


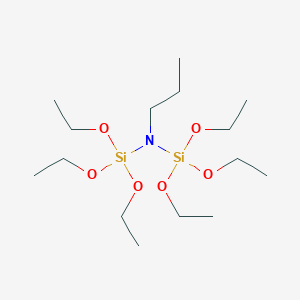
![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
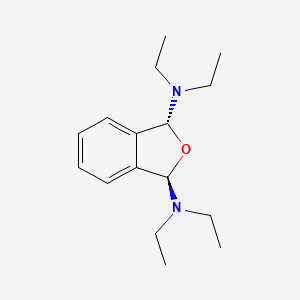
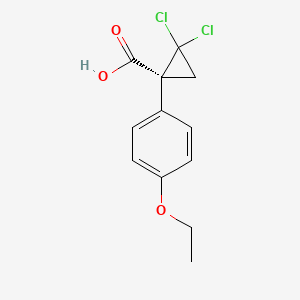



![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
